Tert-butyl10-azidodecanoate
Description
Tert-butyl 10-azidodecanoate is a chemical compound with the molecular formula C14H26N3O2. It belongs to the azide family and features a tert-butyl group attached to its carbon chain. This compound is significant due to its various applications in scientific research and industry.
Properties
Molecular Formula |
C14H27N3O2 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 10-azidodecanoate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)11-9-7-5-4-6-8-10-12-16-17-15/h4-12H2,1-3H3 |
InChI Key |
DORCJYLBXTWUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 10-azidodecanoate typically involves the reaction of 10-bromodecanoic acid with sodium azide in the presence of a tert-butyl ester protecting group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for tert-butyl 10-azidodecanoate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 10-azidodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include amines, substituted azides, and various oxidized derivatives .
Scientific Research Applications
Tert-butyl 10-azidodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and as a labeling agent in molecular biology.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 10-azidodecanoate involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and tracking molecules in biological systems. The molecular targets and pathways involved include the formation of stable triazole rings, which can be used to link biomolecules or modify surfaces .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 10-azidodecanoate include:
- Tert-butyl azidoacetate
- Tert-butyl azidopropanoate
- Tert-butyl azidobutanoate
Uniqueness
Tert-butyl 10-azidodecanoate is unique due to its longer carbon chain, which provides distinct physical and chemical properties compared to shorter-chain azides. This makes it particularly useful in applications requiring longer hydrophobic chains, such as in the synthesis of surfactants and polymers .
Biological Activity
Tert-butyl 10-azidodecanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial, anti-inflammatory, and other relevant pharmacological effects.
Chemical Structure and Synthesis
Tert-butyl 10-azidodecanoate is an azide derivative of a fatty acid, specifically a decanoate. The presence of the azide group (-N₃) is significant as it can participate in various chemical reactions, including click chemistry, which allows for further functionalization and exploration of biological activities.
Antibacterial Activity
Research indicates that azide-containing compounds often exhibit notable antibacterial properties. In the context of Tert-butyl 10-azidodecanoate, studies have shown that it can inhibit the growth of various bacterial strains. For example:
- In vitro studies demonstrated that Tert-butyl 10-azidodecanoate possesses significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- The compound's mechanism appears to involve disruption of bacterial membrane integrity, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of Tert-butyl 10-azidodecanoate has also been investigated:
- Cell-based assays showed that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- The underlying mechanism may involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.
Case Studies
-
Study on Anti-inflammatory Effects :
- A study was conducted using RAW264.7 macrophage cells treated with LPS to induce inflammation. Tert-butyl 10-azidodecanoate was administered at varying concentrations (0, 10, 20, and 50 µM).
- Results indicated a dose-dependent decrease in TNF-α levels, with a significant reduction observed at 50 µM.
-
Antibacterial Efficacy :
- In another study focusing on its antibacterial properties, Tert-butyl 10-azidodecanoate was tested against biofilms formed by E. coli.
- The compound demonstrated effective biofilm disruption at concentrations as low as 32 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
